molecular formula C3H3N3O3<br>C3N3(OH)3<br>C3N3(OH)3<br>C3H3N3O3 B1669383 Cyanuric acid CAS No. 108-80-5

Cyanuric acid

Cat. No.: B1669383
CAS No.: 108-80-5
M. Wt: 129.07 g/mol
InChI Key: ZFSLODLOARCGLH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyanuric acid, a triazine compound, primarily targets chlorine in water systems, such as swimming pools . It forms a bond with chlorine, acting as a stabilizer to maintain the germicidal efficacy of chlorinated disinfectants . This compound also interacts strongly with melamine , forming insoluble melamine cyanurate .

Mode of Action

This compound can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . The ring can readily interconvert between several structures via lactam-lactim tautomerism . When this compound is present in water systems, it combines with chlorine to slow its oxidation and thus the rate it burns due to UV light . This interaction helps to maintain stable chlorine levels, which is vital for ensuring a clean and safe swimming environment .

Biochemical Pathways

This compound is metabolized by bacteria and fungi via hydrolytic enzymes that ultimately release the nitrogen as ammonia . In the presence of this compound, chlorine is inactivated against intestinal pathogens, exposing swimmers to an increased risk of acute gastrointestinal diseases .

Pharmacokinetics

Therefore, at high concentrations, this compound can reduce the disinfection effect of hypochlorous acid and pose a serious threat to human health .

Result of Action

The primary result of this compound’s action is the stabilization of chlorine levels in water systems, which helps to maintain a clean and safe swimming environment . At high concentrations, this compound can lead to health risks, including potential kidney failure when combined with melamine .

Action Environment

The action of this compound is significantly influenced by environmental factors. For instance, in outdoor swimming pools, this compound is used to protect chlorine from degradation by solar ultraviolet radiation . The concentration of this compound in the water can also affect its action. High concentrations can reduce the disinfection effect of hypochlorous acid and pose a serious threat to human health .

Biochemical Analysis

Biochemical Properties

Cyanuric acid can be viewed as the cyclic trimer of the elusive chemical species cyanic acid, HOCN . It reacts with inorganic and organic bases to form salts, favoring the hydroxytautomer in alkaline solutions . Under pressure and with a catalyst at 350–400 °C, this compound reacts with ammonia to produce melamine .

Cellular Effects

This compound is known for its strong interaction with melamine, forming insoluble melamine cyanurate . This interaction locks the this compound into the tri-keto tautomer . In the context of swimming pools, this compound seeks out and binds with free chlorine in the water, becoming stabilized chlorine . The more this compound you have in the water, the more of your chlorine gets caught up in this process .

Molecular Mechanism

This compound works on the molecular level by attaching to 3 chlorine atoms (the free chlorine) through a weak nitrogen-chlorine bond . It reacts primarily as a cyclic imide. The nucleophilic isocyanurate nitrogen atom, often in anionic form, attacks a positively polarized carbon atom .

Temporal Effects in Laboratory Settings

This compound is classified as “essentially nontoxic”. The 50% oral median lethal dose (LD50) is 7700 mg/kg in rats . The effects of this compound can change over time in laboratory settings. For example, in the context of swimming pools, if this compound exceeds desired levels, this compound-degrading bacteria are used commercially to remove it .

Dosage Effects in Animal Models

While this compound is generally considered to be “essentially nontoxic”, it may irritate the eyes, skin, and respiratory system and damage the gastrointestinal tract or liver . Oral administration of this compound may seriously affect animal health .

Metabolic Pathways

This compound is metabolized via biuret in most bacteria . The pathway proceeds sequentially via ring opening catalyzed by AtzD, deamination by AtzEG, decarboxylation by AtzH, and finally a hydrolytic reaction catalyzed by AtzF .

Transport and Distribution

This compound is slightly soluble in cold water but much more soluble in hot water . It is also soluble in pyridine, hot alcohols, HCl, H2SO4, and caustic soda solution and insoluble in cold methanol, ether, benzene, acetone, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanuric acid can be synthesized through several methods. One common method involves the thermal decomposition of urea. This process begins at approximately 175°C and involves the release of ammonia . Another method includes the addition-elimination reaction of dihydric alcohol and urea under alkaline conditions, which can yield this compound with over 90% efficiency .

Industrial Production Methods: The industrial production of this compound primarily relies on the pyrolysis of urea. In this process, urea is heated to high temperatures (above 250°C) without a solvent, leading to the formation of this compound . This method is favored due to the availability and low cost of urea.

Chemical Reactions Analysis

Types of Reactions: Cyanuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyanuric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to form stable complexes and its wide range of applications in various fields. Its stability and reactivity make it a valuable compound in industrial and scientific research.

Properties

IUPAC Name

1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
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InChI Key

ZFSLODLOARCGLH-UHFFFAOYSA-N
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Canonical SMILES

C1(=O)NC(=O)NC(=O)N1
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Molecular Formula

C3H3N3O3, Array, C3N3(OH)3
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Related CAS

27026-93-3, Array
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, homopolymer
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DSSTOX Substance ID

DTXSID7024873
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Molecular Weight

129.07 g/mol
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Physical Description

Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER.
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Boiling Point

DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures
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Solubility

0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27
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Density

2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³
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Vapor Pressure

0.00000003 [mmHg], Vapor pressure, Pa at 25 °C:
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Impurities

Ammelide, 1% Max
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Color/Form

White crystalline solid, CRYSTALLINE POWDER

CAS No.

108-80-5
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Melting Point

greater than 680 °F (DEC.) (NTP, 1992), 360 °C
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Synthesis routes and methods I

Procedure details

The procedure of Example 10 was repeated with a 1-liter glass reactor and a nitrogen purge prior to the urea addition. After a two-hour stirring period, the crude cyanuric acid in the cooled slurry showed no sign of hydration at which time the slurry was vacuum filtered. The filter cake was then washed with water at which time the cyanuric acid hydrated. The hardened hydrated product was crushed and dried in an oven to produce a 93% yield of anhydrous cyanuric acid having an assay of 99+% purity and an ammelide content of 0.39% and an ammeline content of only 0.02%. Analysis of the filtrate showed an additional 6% yield of cyanuric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
6%

Synthesis routes and methods II

Procedure details

300 g of urea prills and 495 g of N-methylpyrrolidone were charged into a 1-liter glass reactor fitted with stirrer, condenser and thermometer. The reaction mixture was heated with a mantle and maintained at reflux for a 2-hour period during which the reaction temperature increased from 185° to 212° C. On cooling, the reaction mixture solidified at about 35° C. The reaction mixture was reheated to about 160° C. to make it stirrable, cooled to 40°-50° C. and filtered. The cake set up in the filter funnel and had to be broken up. On washing with water, the filter cake solidified again into a hard cement-like solid with release of some heat. The solid was broken up, washed further, and dried giving 129 g (60% yield) of impure cyanuric acid containing 5.6% ammelide and 0.4% ammeline.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
495 g
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

As set forth above the process of the invention is directed to heating urea and/or biuret dissolved in the reaction medium containing a dissolved acid or a corresponding anhydride or ammonium salt to produce cyanuric acid, vapor being discharged during the reaction.
Name
Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

digesting the cyanuric acid in a second aqueous solution containing sulfuric acid, wherein the stoichiometric ratio of sulfuric acid to aminotriazine compounds is greater than 1, to produce a purified cyanuric acid in an ammonium bisulfate solution.
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Synthesis routes and methods V

Procedure details

In 100 ml of n-hexane was dissolved 40 g (0.204 mol) of geranyl acetate, and 17.1 g (0.071 mol) of trichloroisocyanuric acid was added slowly and maintained between -10° C. to 0° C. for six hours. After the reaction, excessive trichloroisocyanuric acid and by-produced isocyanuric acid were removed by filtration. The filtrate was washed with an aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent was evaporated to yield a crude product. The crude product obtained was purified by silica gel chromatography to provide 6-chloro-3,7-dimethyl-2,7-octadiene-1-acetate (hereinafter, compound (a)) in a yield of 86% in the form of pale yellow oil.
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17.1 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyanuric acid
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Cyanuric acid
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Cyanuric acid
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Cyanuric acid
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Customer
Q & A

Q1: What is the molecular formula and weight of cyanuric acid?

A1: this compound, also known as 1,3,5-triazine-2,4,6-triol, has the molecular formula C3H3N3O3 and a molecular weight of 129.07 g/mol. []

Q2: How does the structure of this compound contribute to its stability?

A3: this compound possesses a symmetrical triazine ring structure, imparting significant stability. This ring structure makes it resistant to hydrolysis, even under harsh conditions. []

Q3: What is the significance of the UV absorption properties of this compound?

A4: this compound exhibits strong UV absorption, with a maximum absorption at approximately 160 nm and negligible absorption at wavelengths longer than 200 nm in aqueous solutions. [] This property makes it useful as a chlorine stabilizer in swimming pools, protecting chlorine from degradation by sunlight. [, , ]

Q4: What is the role of this compound hydrolase in the environment?

A5: this compound hydrolase (CAH) is a microbial enzyme that catalyzes the hydrolysis of this compound, a key intermediate in the degradation of s-triazine herbicides, into carbon dioxide and biuret. [, , , , ] This enzyme plays a crucial role in the biodegradation of this compound and related triazine compounds, facilitating their removal from the environment. [, ]

Q5: What are the potential applications of this compound hydrolase in bioremediation?

A6: Due to its ability to degrade this compound, CAH is being investigated for its potential in bioremediation strategies. One promising application is the removal of this compound from swimming pools, where it can accumulate and reduce the effectiveness of chlorine-based disinfectants. [, ] Researchers are exploring the use of immobilized CAH in bioreactors to remove this compound from swimming pool water. []

Q6: How does the combined toxicity of melamine and this compound differ from their individual toxicities?

A9: While melamine and this compound individually exhibit low toxicity, their co-administration significantly increases their nephrotoxic potential. [, , , ] This increased toxicity is attributed to the formation of insoluble melamine-cyanurate crystals in the kidneys. [, , , ] The crystals cause tubular blockage and can lead to acute kidney injury, as observed in animal models. []

Q7: Does the gut microbiota play a role in melamine-induced toxicity?

A10: Yes, recent research indicates that the gut microbiota plays a critical role in melamine-induced toxicity. [] Studies have shown that certain gut microbes, like Klebsiella terrigena, can convert melamine to this compound. [] This microbial transformation significantly contributes to the formation of melamine-cyanurate crystals in the kidneys, exacerbating melamine-induced nephrotoxicity. []

Q8: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several analytical techniques are available for this compound analysis. High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors [] and tandem mass spectrometry (MS/MS), [, , ] are widely used. These methods offer high sensitivity and selectivity for this compound detection in various matrices, including water, milk, and tissues. [, , ]

Q9: How is differential pulse polarography used in this compound analysis?

A12: Differential pulse polarography is a sensitive electroanalytical technique that can be used to determine this compound concentrations. [] This method relies on the electrochemical reduction of this compound, and the resulting peak current is directly proportional to the analyte concentration. [] Differential pulse polarography offers a cost-effective alternative to more sophisticated techniques like HPLC-MS/MS, particularly for analyzing swimming pool water and other environmental samples. []

Q10: What is the environmental fate of this compound?

A13: this compound, due to its stable triazine ring structure, is resistant to degradation in the environment. [, ] It can persist in water bodies, particularly swimming pools where it is used as a chlorine stabilizer. [, ] While this compound itself has low toxicity, its accumulation can lead to the formation of melamine-cyanurate complexes, posing risks to aquatic organisms. []

Q11: What approaches are being explored for the remediation of this compound contamination?

A14: Researchers are actively investigating bioremediation strategies for this compound removal, focusing on the use of this compound hydrolase. [, ] Developing efficient immobilized enzyme systems could offer a sustainable solution for treating this compound-contaminated water. [] Additionally, understanding the degradation pathways of this compound in different environmental compartments is crucial for developing effective remediation strategies. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.